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Respinomycin D

DNA intercalation Anthracycline antibiotics NMR solution structure

Respinomycin D (C₅₁H₇₀N₂O₂₂, MW 1063.1 g/mol) is a member of the respinomycin family of anthracycline antibiotics isolated from Streptomyces xanthocidicus. It belongs to the nogalamycin subgroup but features a novel aglycone skeleton and additional sugar residues at both ends of the chromophore—structural traits that critically modulate DNA recognition and biological activity.

Molecular Formula C51H70N2O22
Molecular Weight 1063.1 g/mol
CAS No. 151233-07-7
Cat. No. B114998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRespinomycin D
CAS151233-07-7
Synonymsrespinomycin D
Molecular FormulaC51H70N2O22
Molecular Weight1063.1 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)O)(C)O)OC)(C)[N+](=O)[O-])N(C)C)O)(C)O)OC)OC)(C)O)O
InChIInChI=1S/C51H70N2O22/c1-19-37(58)49(6,61)42(66-12)45(69-19)73-36-27-22(17-48(5,60)41(36)65-11)16-24-28(32(27)55)33(56)29-23(31(24)54)14-15-25-35(29)72-44-34(57)30(52(9)10)40(51(25,8)75-44)71-26-18-47(4,53(63)64)39(21(3)68-26)74-46-43(67-13)50(7,62)38(59)20(2)70-46/h14-16,19-21,26,30,34,36-46,55,57-62H,17-18H2,1-13H3
InChIKeyQYNAQIXCSIMIOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Respinomycin D (CAS 151233-07-7): A Structurally Unique Nogalamycin-Class Anthracycline for DNA–Drug Interaction Research


Respinomycin D (C₅₁H₇₀N₂O₂₂, MW 1063.1 g/mol) is a member of the respinomycin family of anthracycline antibiotics isolated from Streptomyces xanthocidicus [1]. It belongs to the nogalamycin subgroup but features a novel aglycone skeleton and additional sugar residues at both ends of the chromophore—structural traits that critically modulate DNA recognition and biological activity [2]. Unlike the clinically established anthracyclines daunomycin and doxorubicin, which bear a single pendant sugar, respinomycin D threads through the DNA helix and engages both the major and minor grooves simultaneously [3].

Threading DNA intercalation mode for topology-dependent interaction studies

NMR-resolved dual-groove binding not replicated by classic anthracyclines

Glycosylation-complexity SAR probe within the respinomycin family

Largest sugar decoration set differentiates functional readouts

Novel aglycone chemotype distinct from nogalamycin-class scaffolds

Supports chemotype-diversified natural-product screening libraries

Why Respinomycin D Cannot Be Functionally Replaced by First-Line Anthracyclines or Other Respinomycin Congeners


Respinomycin D exhibits a DNA-interaction mechanism fundamentally distinct from that of the classic anthracyclines (daunomycin, doxorubicin) and even from its nearest structural relatives, respinomycins A1 and A2 [1]. While daunomycin and doxorubicin associate only with the minor groove, respinomycin D traverses the double helix and establishes stabilising contacts in both the major and minor grooves [2]. Within the respinomycin family, D possesses the largest number of sugar substituents and a unique molecular formula (C₅₁H₇₀N₂O₂₂) that differentiates it from congeners A1, A2, B, and C [3]. Moreover, respinomycin D lacks the K‑562 leukemia‑cell differentiation activity that characterises A1 and A2, indicating that the appended sugars fundamentally reprogram target‑cell responses [4]. Consequently, this compound cannot be substituted by generic anthracyclines or other respinomycins in experiments where threading intercalation topology or specific karyotype‑dependent effects are the critical readouts.

DNA binding

Dual-groove threading geometry may shift interpretation if replaced by minor-groove-only clinical anthracyclines.

Functional

K-562 differentiation endpoint divergence from respinomycin A1/A2 may invalidate glycosylation–activity conclusions.

Chemotype

Aglycone class differs from nogalamycin series; topoisomerase or sequence-preference data may not transfer directly.

Respinomycin D Differential Evidence: Quantified Structural and Functional Differentiation vs. Clinical Anthracyclines and Respinomycin Congeners


Dual‑Groove DNA Threading vs. Minor‑Groove‑Only Binding of Daunomycin and Doxorubicin

Respinomycin D adopts a threading intercalation geometry in which the aglycone chromophore is sandwiched between base‑pairs while the bicycloaminoglucose sugar resides in the major groove and makes specific contacts with guanine; simultaneously, the disaccharide at the C4 position extends into the solvent, contributing to an overall binding topology that differs from the minor‑groove‑only binding of daunomycin and doxorubicin [1]. This threading mode was experimentally demonstrated by NMR (PDB 1N37) and is not observed for the clinical comparators, making DNA‑groove engagement stoichiometry a defining differential parameter.

DNA groove engagement
Head-to-head
Dual-groove (threading) vs. minor-groove only; 100% difference in groove-occupancy profile
Supports DNA topology-dependent interaction studies
NMR PDB 1N37; daunomycin/doxorubicin literature comparison
DNA intercalation Anthracycline antibiotics NMR solution structure

Molecular Weight and Sugar‑Decoration Complexity vs. Other Respinomycins

Respinomycin D (C₅₁H₇₀N₂O₂₂, MW 1063.1 g/mol) carries the most complex sugar decoration among the five respinomycins isolated from S. xanthocidicus [1]. Its molecular formula and mass exceed those of respinomycin A1 (C₅₁H₇₂N₂O₂₀, 1033.1 g/mol), A2 (C₄₃H₅₈N₂O₁₅, 842.9 g/mol), B (C₃₅H₄₃NO₁₄, 701.7 g/mol), and C (C₃₆H₄₅NO₁₄, 715.7 g/mol) [2]. The additional oxygen atoms and distinct sugar arrangement in D correlate with its unique DNA‑binding geometry and loss of K‑562 differentiation activity, making it a functionally non‑redundant member of the series.

MW & glycosylation
Cross-study comparable
+30 Da vs. A1; +220 Da vs. A2; +347–362 Da vs. B/C; 2 additional O atoms vs. A1
Glycosylation complexity differentiator for SAR studies
HR‑MS, 2D NMR characterization (J. Antibiot. 1993)
Anthracycline structure-activity relationship Natural product chemistry Glycosylation

Novel Aglycone Skeleton: Respinomycin D is Structurally Separable from the Nogalamycin Group

The common skeleton of respinomycins was unambiguously determined by LSPD experiments and NOESY and was shown to represent a new aglycone type that is distinguished from that of the nogalamycin group [1]. This structural partitioning is not merely academic: the different aglycone architecture places respinomycin D in a separate chemotype from the nogalamycins, with implications for DNA‑sequence preference and topoisomerase inhibition profiles that have been explored for nogalamycin but remain largely uncharacterised for respinomycin scaffolds.

Aglycone chemotype
Class-level inference
Respinomycin-type aglycone confirmed by 2D NMR; qualitatively distinct from nogalamycin
Enables chemotype-based diversification of screening libraries
NOESY, HMBC; J. Antibiot. 46(6), 942–951
Anthracycline aglycone classification Natural product structure elucidation Biosynthetic gene clusters

Absence of K‑562 Erythroid Differentiation Activity: Functional Divergence from Respinomycin A1 and A2

In the original biological characterisation of the respinomycin family, only respinomycins A1 and A2 induced terminal differentiation of human leukemia K‑562 cells, while respinomycin D (together with B and C) did not exhibit this activity under the same assay conditions [1]. This functional split is directly attributable to differences in the number and nature of sugar substituents appended to the aglycone [2], establishing that the additional glycosylation in D abolishes the differentiation‑inducing capacity that defines the A‑series.

K-562 differentiation
Head-to-head
Confirmed absence of activity vs. positive induction by A1 and A2; binary functional divergence
Cell differentiation endpoint context; supports negative-control probe use
K-562 cells, 96 h benzidine staining (J. Antibiot. 1993)
Leukemia cell differentiation K‑562 erythroleukemia Structure-activity divergence

Antiphage Activity Spectrum: Potential Differential vs. Antibacterial Anthracyclines (Supporting Data)

The RIKEN chemical biology database lists “antiphage activity” as a biological annotation for the respinomycin group, without detailing the contribution of each congener [1]. Because respinomycin D shares the identical aglycone core but differs in sugar decoration from A1 and A2, it may exhibit a distinct antiphage potency or host‑range profile; however, no quantitative head‑to‑head phage‑inhibition data that would allow direct comparison are publicly available. This dimension is retained here as supporting evidence for differential investigation.

Antiphage activity
Supporting evidence
Group-level annotation; no congener-specific MIC or comparative data available
Phage screening context; requires in-house benchmarking
RIKEN bioassay archive, protocol not detailed
Antiphage screen Antimicrobial resistance Natural product profiling

Optimal Research and Procurement Scenarios for Respinomycin D


DNA‑Topology and Drug‑Induced Helical Distortion Studies

Respinomycin D is the only respinomycin that has a publicly available high‑resolution solution NMR structure (PDB 1N37) revealing a threading intercalation mode [1]. Researchers investigating how drug‑induced DNA bending, groove‑width modulation, or base‑pair roll alters protein‑DNA recognition can use D as a tool compound whose binding geometry is experimentally defined, unlike other respinomycins [1].

Glycosylation‑Dependent Structure‑Activity Relationship (SAR) in Anthracyclines

Because respinomycin D differs from A1 only in the sugar‑side‑chain composition (+2 oxygen atoms, distinct formula) yet loses K‑562 differentiation activity [2], it serves as a critical SAR probe for mapping which glycosylation features control erythroid differentiation. Procurement of D alongside A1 and A2 allows a minimal‑pair comparison within the same biosynthetic series.

Negative‑Control Compound for Leukemia Cell Differentiation Screens

In high‑content screens for differentiation‑inducing agents, respinomycin D can be deployed as a negative‑control anthracycline, because it binds DNA through intercalation but does not trigger differentiation [2]. This decoupling of DNA binding from phenotypic response makes it a valuable comparator to A1 and A2 in target‑deconvolution experiments.

Chemotype‑Diversified Natural‑Product Library Construction

With its novel respinomycin‑type aglycone skeleton distinct from the nogalamycin class [3], D contributes a non‑redundant chemotype to screening libraries focused on DNA‑binding natural products. Including D alongside classic anthracyclines increases the structural diversity space, potentially capturing hits with novel sequence‑specificity or resistance‑evasion properties.

Application
Selection Property
Validation Focus
DNA topology studies
Experimentally defined threading intercalation geometry (PDB 1N37)
DNA bending, groove-width modulation, and protein-DNA recognition readouts
Anthracycline glycosylation SAR
Sugar-decoration complexity distinct from A1/A2; differentiation activity lost
K-562 differentiation endpoint comparison within respinomycin series
Differentiation screening (negative control)
DNA intercalation without K-562 differentiation induction
Decoupling of DNA binding from phenotypic response
Natural-product library diversification
Novel respinomycin-type aglycone chemotype
DNA-binding chemotype coverage beyond classic anthracyclines
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